
(S)-2,2,2-Trifluoro-1-(perfluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol typically involves the introduction of fluorine atoms into the molecular structure. One common method is the nucleophilic substitution reaction, where a precursor compound is treated with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol may involve large-scale fluorination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of (1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2,2,2-trifluoro-1-(trifluoromethyl)ethan-1-ol
- (1S)-2,2,2-trifluoro-1-(difluoromethyl)ethan-1-ol
- (1S)-2,2,2-trifluoro-1-(fluoromethyl)ethan-1-ol
Uniqueness
(1S)-2,2,2-trifluoro-1-(pentafluorophenyl)ethan-1-ol is unique due to the presence of multiple fluorine atoms, which impart high stability and reactivity. This makes it particularly valuable in applications requiring robust and selective compounds.
Propriétés
Formule moléculaire |
C8H2F8O |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanol |
InChI |
InChI=1S/C8H2F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11/h7,17H/t7-/m0/s1 |
Clé InChI |
NTKDZHJEWKDSCL-ZETCQYMHSA-N |
SMILES isomérique |
C1(=C(C(=C(C(=C1F)F)F)F)F)[C@@H](C(F)(F)F)O |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Imidazo[1,2-a]pyridin-2-yl)acetimidamide](/img/structure/B13599327.png)
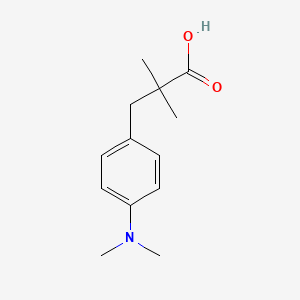
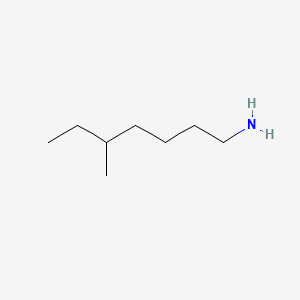
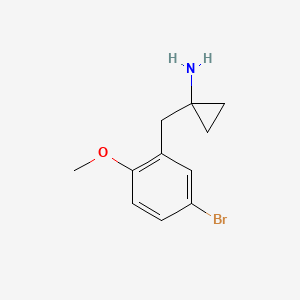
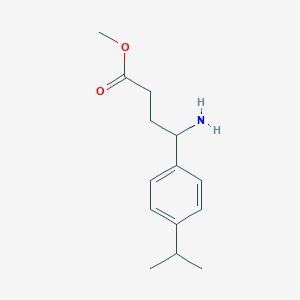


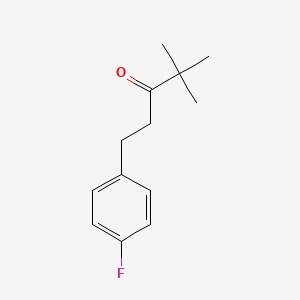
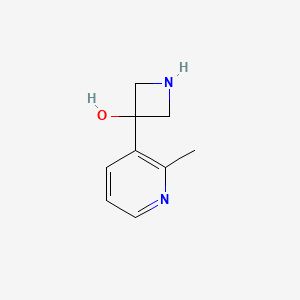
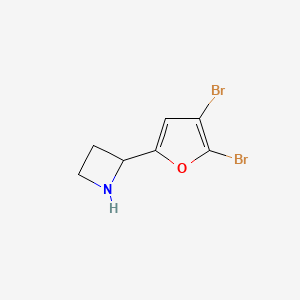
![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)



